Cas no 488713-29-7 (3-Chloro-2-iodo-5-nitropyridine)

3-Chloro-2-iodo-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-iodo-5-nitropyridine
- Pyridine, 3-chloro-2-iodo-5-nitro-
- 3-chloro-2-iodo-5-nitro-pyridine
- AG-A-58734
- ANW-74257
- chloroiodonitropyridine
- CTK5I4133
- GC-0608
- 488713-29-7
- SCHEMBL1303639
- DA-17100
- CS-0146031
- AKOS005072708
- DTXSID60653218
- FCXUHIMBZWWQMB-UHFFFAOYSA-N
- MFCD11840993
- AC-27217
-
- MDL: MFCD11840993
- インチ: InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
- InChIKey: FCXUHIMBZWWQMB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NC(=C1Cl)I)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 283.88495g/mol
- どういたいしつりょう: 283.88495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.7Ų
じっけんとくせい
- ゆうかいてん: 74-76°
3-Chloro-2-iodo-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92934-250MG |
3-chloro-2-iodo-5-nitropyridine |
488713-29-7 | 95% | 250MG |
¥ 1,102.00 | 2023-04-13 | |
TRC | C386718-50mg |
3-Chloro-2-iodo-5-nitropyridine |
488713-29-7 | 50mg |
$ 135.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92934-10G |
3-chloro-2-iodo-5-nitropyridine |
488713-29-7 | 95% | 10g |
¥ 13,728.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92934-5G |
3-chloro-2-iodo-5-nitropyridine |
488713-29-7 | 95% | 5g |
¥ 8,236.00 | 2023-04-13 | |
abcr | AB269806-500 mg |
3-Chloro-2-iodo-5-nitropyridine, 95%; . |
488713-29-7 | 95% | 500mg |
€315.00 | 2023-04-26 | |
Apollo Scientific | OR303753-1g |
3-Chloro-2-iodo-5-nitropyridine |
488713-29-7 | 1g |
£250.00 | 2023-09-01 | ||
TRC | C386718-10mg |
3-Chloro-2-iodo-5-nitropyridine |
488713-29-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | C386718-100mg |
3-Chloro-2-iodo-5-nitropyridine |
488713-29-7 | 100mg |
$ 210.00 | 2022-06-06 | ||
Chemenu | CM125359-1g |
3-chloro-2-iodo-5-nitropyridine |
488713-29-7 | 95% | 1g |
$320 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047347-500mg |
3-Chloro-2-iodo-5-nitropyridine |
488713-29-7 | >95% | 500mg |
3607.0CNY | 2021-07-05 |
3-Chloro-2-iodo-5-nitropyridine 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-Chloro-2-iodo-5-nitropyridineに関する追加情報
Research Brief on 3-Chloro-2-iodo-5-nitropyridine (CAS: 488713-29-7) in Chemical Biology and Pharmaceutical Applications
3-Chloro-2-iodo-5-nitropyridine (CAS: 488713-29-7) is a halogenated nitropyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in facilitating cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal for constructing complex heterocyclic scaffolds in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Chloro-2-iodo-5-nitropyridine as a precursor for the synthesis of novel pyridine-based kinase inhibitors targeting EGFR and VEGFR-2. The researchers employed palladium-catalyzed C-C bond formation to derivatize the compound, yielding potent inhibitors with IC50 values in the nanomolar range. The presence of both chlorine and iodine substituents at the 2- and 3-positions, respectively, was found to enhance reactivity in metal-catalyzed transformations while maintaining steric accessibility for further functionalization.
In the realm of antimicrobial research, a 2024 Bioorganic & Medicinal Chemistry Letters report detailed the compound's role in synthesizing nitropyridine hybrids with broad-spectrum activity against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. The electron-withdrawing nitro group at the 5-position was identified as crucial for membrane penetration, while the halogen atoms facilitated interactions with bacterial target proteins. Molecular docking studies revealed binding affinities to DNA gyrase and enoyl-ACP reductase, suggesting dual mechanisms of action.
From a chemical biology perspective, 3-Chloro-2-iodo-5-nitropyridine has emerged as a valuable tool for bioconjugation strategies. A recent ACS Chemical Biology publication (2024) described its use in synthesizing activity-based probes for profiling cysteine proteases in cancer cells. The iodine moiety enabled selective displacement by thiol groups, creating covalent inhibitors that could be tracked via the nitro group's intrinsic fluorescence. This approach provided new insights into protease activation pathways in tumor microenvironments.
The compound's safety profile and synthetic accessibility have also been subjects of recent optimization efforts. A 2023 Organic Process Research & Development article presented a scalable, high-yield (82%) synthesis route using continuous flow chemistry, addressing previous challenges with batch processing. Stability studies under various pH conditions (2-9) confirmed its robustness as an intermediate, with degradation occurring only under strongly alkaline conditions (pH >11).
Looking forward, the unique reactivity pattern of 3-Chloro-2-iodo-5-nitropyridine positions it as a key building block for next-generation therapeutics. Ongoing clinical trials (Phase I/II) of several derivatives targeting inflammatory diseases and oncology indications underscore its pharmaceutical relevance. Future research directions may explore its potential in PROTAC design and as a fragment for covalent drug discovery, leveraging its balanced electronic properties and proven versatility in medicinal chemistry applications.
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